molecular formula C11H22Br2N4S2 B4047611 2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide

2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide

Cat. No.: B4047611
M. Wt: 434.3 g/mol
InChI Key: YFFKXKTZXWCHIZ-UHFFFAOYSA-N
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Description

2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide is a complex organic compound that features a unique structure with two tetrahydropyrimidine rings connected by a propylsulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide typically involves the cyclization of unsaturated acyclic amides or ureas. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tetrahydropyrimidine rings .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the dihydrobromide salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide is unique due to its dual tetrahydropyrimidine structure connected by a propylsulfanyl bridge. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4S2.2BrH/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11;;/h1-9H2,(H,12,13)(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKXKTZXWCHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)SCCCSC2=NCCCN2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Br2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 2
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 3
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 4
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 5
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide
Reactant of Route 6
2-[3-(1,4,5,6-Tetrahydropyrimidin-2-ylsulfanyl)propylsulfanyl]-1,4,5,6-tetrahydropyrimidine;dihydrobromide

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